

Technical Guide: 2-(Oxan-4-yl)ethanesulfonyl Chloride[1]

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Compound of Interest

Compound Name: 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

CAS No.: 1803587-85-0

Cat. No.: B1433581

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Executive Summary

2-(Oxan-4-yl)ethanesulfonyl chloride (systematically named 2-(tetrahydro-2H-pyran-4-yl)ethanesulfonyl chloride) is an electrophilic sulfur reagent utilized primarily for the synthesis of sulfonamides and sulfonate esters. Its structural core features a saturated oxygen heterocycle (tetrahydropyran) linked to a reactive sulfonyl chloride group via an ethyl spacer. This specific architecture makes it a valuable building block for modulating lipophilicity (LogP) and metabolic stability in drug candidates, offering a "polar hydrophobic" alternative to traditional cyclohexyl or phenyl analogs.

Chemical Identity & Physicochemical Properties[2] [3][4][5][6]

The precise molecular weight and formula are derived from the atomic composition of the tetrahydropyran-4-ylethyl scaffold attached to a chlorosulfonyl group.

Table 1: Core Chemical Specifications

Property	Value	Notes
IUPAC Name	2-(Tetrahydro-2H-pyran-4-yl)ethanesulfonyl chloride	Standard nomenclature
Common Name	2-(Oxan-4-yl)ethanesulfonyl chloride	"Oxane" is the IUPAC name for tetrahydropyran
Molecular Formula	C ₇ H ₁₃ ClO ₃ S	Calculated
Molecular Weight	212.69 g/mol	Average Mass
Monoisotopic Mass	212.027 Da	For Mass Spectrometry (HRMS)
CAS Registry Number	Not widely listed	Analogous to CAS 1495584-23-0 (Oxy-variant)
Physical State	Liquid or Low-Melting Solid	Predicted based on homologs
Solubility	DCM, THF, Ethyl Acetate	Reacts violently with water/alcohols

Structural Analysis

The molecule consists of three distinct functional domains:

- Tetrahydropyran Ring (Oxane):** A saturated six-membered ether ring. It lowers the lipophilicity (LogP) compared to a cyclohexane ring due to the ether oxygen's hydrogen-bond accepting capability [1].
- Ethyl Linker (-CH₂CH₂-):** Provides rotational freedom, decoupling the steric bulk of the ring from the reactive center.
- Sulfonyl Chloride (-SO₂Cl):** A highly electrophilic warhead susceptible to nucleophilic attack by amines, alcohols, and thiols.

Synthesis & Manufacturing Methodologies

The synthesis of 2-(oxan-4-yl)ethanesulfonyl chloride typically proceeds from the commercially available alcohol precursor, 2-(tetrahydro-2H-pyran-4-yl)ethanol (CAS 4663-22-3). The

transformation requires converting the hydroxyl group into a leaving group, followed by sulfur introduction and oxidative chlorination.

Synthetic Pathway

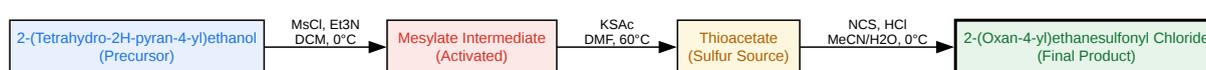
The most robust route for laboratory-scale preparation involves a three-step sequence:

- Activation: Conversion of the alcohol to a mesylate or bromide.
- Thiolation: Displacement with thioacetate or thiourea to generate the thiol.
- Oxidative Chlorination: Oxidation of the thiol (or thioacetate) to the sulfonyl chloride using chlorine gas or N-chlorosuccinimide (NCS) [2].

Step-by-Step Protocol (General Procedure):

- Mesylation: Treat 2-(tetrahydro-2H-pyran-4-yl)ethanol with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM) at 0°C.
- Thioacetate Displacement: React the crude mesylate with potassium thioacetate (KSAc) in DMF at 60°C to yield the thioester.
- Oxidative Chlorination: Dissolve the thioester in a mixture of Acetonitrile/2M HCl (5:1). Cool to 0°C and add N-chlorosuccinimide (NCS, 4 equiv) portion-wise. Stir for 1 hour.
- Workup: Extract with ether, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the sulfonyl chloride.[1]

Visualization: Synthesis Workflow



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Figure 1: Synthetic pathway from the alcohol precursor to the sulfonyl chloride reagent via oxidative chlorination.

Reactivity & Applications in Drug Design

The primary utility of 2-(oxan-4-yl)ethanesulfonyl chloride lies in its ability to form stable sulfonamides, a privileged pharmacophore in medicinal chemistry (e.g., COX-2 inhibitors, antiviral agents).

Reaction with Amines (Sulfonylation)

The reaction with primary or secondary amines is rapid and exothermic. It typically requires a non-nucleophilic base to scavenge the HCl byproduct.

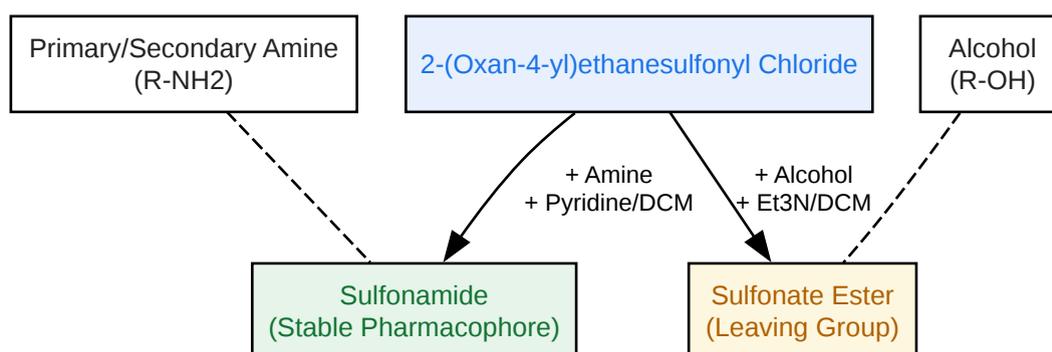
Standard Protocol:

- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
- Base: Pyridine (3 equiv) or Diisopropylethylamine (DIPEA).
- Conditions: 0°C to Room Temperature, 1-4 hours.

Why Use the Tetrahydropyran-4-ylethyl Motif?

- LogP Modulation: Replacing a phenethyl or cyclohexylethyl group with this motif lowers cLogP by approximately 1.0–1.5 units, improving aqueous solubility.
- Metabolic Stability: The ether oxygen blocks metabolic oxidation at the 4-position of the ring, a common soft spot in cyclohexyl analogs [3].

Visualization: Reactivity Profile



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Figure 2: Divergent reactivity of the sulfonyl chloride with amines and alcohols.

Handling, Stability & Safety

Hazard Classification: Corrosive (Skin Corr. 1B), Moisture Sensitive.

- Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C. Sulfonyl chlorides hydrolyze slowly in moist air to form the corresponding sulfonic acid and HCl gas.
- Quenching: Unused reagent should be quenched by slow addition to a stirred solution of 10% NaOH or saturated sodium bicarbonate. Do not add water directly to the neat solid/liquid as the reaction is exothermic.
- Personal Protective Equipment (PPE): Chemical-resistant gloves (Nitrile), safety goggles, and a lab coat are mandatory. All operations must be performed in a fume hood.

References

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Sources

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